3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUAPPEXOKHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679537 | |
| Record name | 3-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131397-73-3 | |
| Record name | 3-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluorobenzene. One common method includes the reaction of 3-chloro-5-fluorobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
Organic Synthesis
3-Chloro-5-fluorobenzene-1-sulfonyl chloride serves as a versatile building block in organic chemistry. It is used to synthesize various sulfonamide and sulfonate derivatives, which are crucial for developing pharmaceuticals and agrochemicals.
Table 1: Common Reactions with this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines, alcohols, and thiols to form sulfonamides and esters | Sulfonamides, Sulfonate Esters |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling to form biaryl compounds | Biaryl Compounds |
Biological Research
In biological research, this compound is utilized to synthesize molecules that act as enzyme inhibitors or receptor modulators. It plays a role in developing new drugs that target specific biological pathways.
Case Study:
A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against specific enzymes involved in cancer progression, showcasing its potential in pharmaceutical development.
Industrial Applications
In the industrial sector, this compound is used for producing agrochemicals, dyes, and specialty chemicals. Its reactivity allows for the development of complex chemical products that meet specific industrial needs.
Table 2: Industrial Uses of this compound
| Application Type | Description |
|---|---|
| Agrochemicals | Used in the synthesis of herbicides and pesticides |
| Dyes | Serves as an intermediate in dye production |
| Specialty Chemicals | Utilized in manufacturing fine chemicals for various applications |
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Differences
Halogen-Substituted Benzene Derivatives
3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 875167-01-4)
- Molecular Formula : C₇H₃ClF₃O₂S
- Molecular Weight : ~258.56 g/mol (calculated)
- Key Differences : Replaces the fluorine at position 5 with a trifluoromethyl (–CF₃) group. This substitution increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. The –CF₃ group also improves lipophilicity, making it valuable in medicinal chemistry .
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride (CID: 149699841)
- Molecular Formula : C₆H₂BrCl₂FO₂S
- Molecular Weight : ~328.41 g/mol
- Key Differences : Bromine (Br) at position 3 and fluorine at position 2 alter steric and electronic properties. Bromine’s larger atomic radius may reduce reaction rates compared to chlorine, while fluorine’s electronegativity enhances stability .
Functional Group Modifications
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 1572516-04-1)
- Molecular Formula : C₇H₂Cl₃FO₃S
- Molecular Weight : 291.51 g/mol
- Key Differences : Combines a sulfonyl chloride (–SO₂Cl) and a benzoyl chloride (–COCl) group. The dual reactivity allows participation in both sulfonation and acylation reactions, though handling requires stringent safety measures due to high corrosivity .
Heterocyclic Analogues
5-Chloropyridine-3-sulfonyl chloride (CAS: 1060802-18-7) Molecular Formula: C₅H₃ClNO₂S Molecular Weight: ~207.61 g/mol (calculated) Key Differences: Replaces the benzene ring with a pyridine ring. The nitrogen atom increases polarity and basicity, altering solubility and reactivity in acidic/basic conditions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Reactivity Notes |
|---|---|---|---|---|
| 3-Chloro-5-fluorobenzene-1-sulfonyl chloride | 212.60 | Not reported | Not reported | Moderate reactivity due to Cl/F synergy |
| Trifluoromethanesulfonyl chloride | 168.52 | 29–32 | 1.583 | High volatility, strong electrophile |
| 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride | 253.10 | Not reported | Not reported | Reduced reactivity due to acetyl group |
| 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride | 291.51 | Not reported | Not reported | Dual reactivity (SO₂Cl and COCl) |
Biological Activity
Overview
3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1131397-73-3) is an organic compound characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The compound has a molecular formula of C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol. It is primarily utilized in organic synthesis and has potential applications in medicinal chemistry due to its ability to form covalent bonds with nucleophiles.
The biological activity of this compound is largely attributed to its electrophilic nature. The sulfonyl chloride group reacts readily with various nucleophiles, including amines and alcohols, facilitating the synthesis of biologically active sulfonamide derivatives. This reactivity allows it to act as a building block in the development of enzyme inhibitors and receptor modulators, which are crucial in therapeutic applications.
Biological Applications
Research indicates that compounds containing sulfonyl groups often exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Activity : Some sulfonamide compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with metabolic pathways and enzyme inhibition.
Case Studies
- Inhibition of Enzymes : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on specific enzymes involved in cancer metabolism. The binding affinity and inhibition kinetics were evaluated using various biochemical assays, revealing IC50 values indicative of potent activity against target enzymes .
- Development of Antimicrobial Agents : Another investigation focused on the synthesis of sulfonamide derivatives from this compound, assessing their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Biological Activity Summary
| Compound | Activity Type | IC50 (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative A | Enzyme Inhibition | 5.2 | - | |
| Derivative B | Antibacterial | - | 12 | |
| Derivative C | Anticancer | 8.0 | - |
Research Findings
Recent studies have highlighted the versatility of this compound in synthesizing novel compounds with enhanced biological profiles. For instance, multifunctional arylsulfone and arylsulfonamide-based ligands have been designed to target specific biological pathways effectively. These ligands demonstrated promising in vitro activity against various cancer cell lines, showcasing the potential for therapeutic applications in oncology .
Moreover, computational studies have provided insights into the binding interactions between these synthesized compounds and their biological targets, emphasizing the importance of structural modifications on their efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-5-fluorobenzene-1-sulfonyl chloride, and how can purity be optimized?
The synthesis typically involves sulfonation and halogenation of substituted benzene derivatives. A common method includes:
- Chlorosulfonation : Reacting 3-chloro-5-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
- Purification : Crude products are purified via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity (>97%) is confirmed by GC or HPLC .
- Safety note : Reactions must be conducted in a fume hood due to HCl and SO₃ off-gassing .
Q. Which analytical techniques are most reliable for characterizing this compound, and what data discrepancies might arise?
- GC/HPLC : Used to assess purity (>95% as per commercial standards), though discrepancies may arise if residual solvents or byproducts (e.g., disulfonyl chlorides) co-elute .
- NMR spectroscopy : ¹⁹F and ¹H NMR confirm substitution patterns (e.g., fluorine at C5, chlorine at C3). Chemical shifts for sulfonyl chloride protons typically appear downfield (δ 8.1–8.3 ppm).
- Mass spectrometry : ESI-MS or EI-MS validate molecular weight (225.09 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory. Use closed systems to minimize aerosol formation .
- Waste disposal : Hydrolyze residual sulfonyl chloride with ice-cold water in a ventilated area, neutralize with sodium bicarbonate, and transfer to halogenated waste containers .
- Storage : Store in amber glass bottles at 0–6°C to prevent thermal decomposition .
Advanced Research Questions
Q. How does this compound function as a reagent in medicinal chemistry for synthesizing sulfonamide derivatives?
The sulfonyl chloride group reacts with amines to form sulfonamides, a key pharmacophore in drug discovery. For example:
- Proteomics : Used to modify lysine residues in proteins, enabling structural studies via mass spectrometry .
- Kinase inhibitors : React with pyridine or pyrimidine scaffolds to generate bioactive molecules targeting ATP-binding pockets .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. What strategies address conflicting reactivity data in nucleophilic substitution reactions?
Conflicts in reactivity (e.g., with thiols vs. alcohols) arise from competing mechanisms:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents (toluene) promote radical intermediates.
- Steric hindrance : Bulky substituents at C3 and C5 slow sulfonamide formation; microwave-assisted synthesis can accelerate reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the sulfonyl chloride group .
Q. How can researchers resolve contradictions in reported purity data across commercial sources?
- Cross-validation : Use orthogonal methods (e.g., GC for volatile impurities, ICP-MS for metal contaminants) .
- Batch testing : Compare multiple lots from suppliers, noting variations in CAS RN 942199-56-6 (if applicable) .
- In-house synthesis : Reproduce the compound using peer-reviewed protocols to establish baseline purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
